3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde
CAS No.: 346611-54-9
Cat. No.: VC4174380
Molecular Formula: C16H14FIO3
Molecular Weight: 400.188
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346611-54-9 |
|---|---|
| Molecular Formula | C16H14FIO3 |
| Molecular Weight | 400.188 |
| IUPAC Name | 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzaldehyde |
| Standard InChI | InChI=1S/C16H14FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 |
| Standard InChI Key | NKEOMTMBCRRQKA-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F |
Introduction
3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is a complex organic compound characterized by its unique molecular structure. It features a benzaldehyde core with an ethoxy group, a fluorobenzyl ether linkage, and an iodine atom at the fifth position of the benzene ring. The molecular formula of this compound is C16H14FIO3, and its molecular weight is approximately 400.19 g/mol .
Synthesis and Preparation
The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps, including the formation of the benzaldehyde core, introduction of the ethoxy group, and attachment of the fluorobenzyl ether linkage. The iodination step is crucial for introducing the iodine atom at the fifth position.
Biological Activity and Potential Applications
This compound has potential applications in medicinal chemistry due to its unique substituents, which may enhance interactions with biological targets such as enzymes or receptors. The iodine atom can increase binding affinity to certain proteins, while the ethoxy and fluorobenzyl groups may improve solubility and membrane permeability.
| Application Area | Potential Role |
|---|---|
| Medicinal Chemistry | Building block for pharmaceutical agents |
| Organic Synthesis | Versatile intermediate for complex molecules |
Research Findings and Future Directions
Research on 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is ongoing, with a focus on its chemical reactivity and biological activity. Further studies are needed to elucidate its specific mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde. For example:
| Compound Name | Unique Features |
|---|---|
| 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde | Lacks the iodo substituent; reduced reactivity |
| 4-[(4-Fluorobenzyl)oxy]-3-iodobenzaldehyde | Lacks the ethoxy group; affects solubility and reactivity |
These comparisons highlight how variations in substituents can affect the properties and potential applications of these compounds.
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